5-Iodo-2,4-dimethylbenzoic acid
Overview
Description
5-Iodo-2,4-dimethylbenzoic acid is a heterocyclic organic compound . It has a molecular weight of 276.0734 and a molecular formula of C9H9IO2 . The IUPAC name for this compound is 5-iodo-2,4-dimethylbenzoic acid .
Molecular Structure Analysis
The molecular structure of 5-Iodo-2,4-dimethylbenzoic acid is represented by the canonical SMILES string: CC1=CC(=C(C=C1C(=O)O)I)C . The InChI Key for this compound is VBULVYTZMDVWSK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Iodo-2,4-dimethylbenzoic acid has a boiling point of 358.1ºC at 760 mmHg, a flash point of 170.4ºC, and a density of 1.763g/cm³ . It has 2 H-Bond acceptors and 1 H-Bond donor .Scientific Research Applications
o-Diamines as Reagents for Selenium
Research by Demeyere and Hoste (1962) explored the use of 4-Dimethylamino-1,2-phenylenediamine as a photometric and qualitative reagent for selenium, forming a red-colored compound with selenium (IV) with good sensitivity and reproducibility, highlighting the utility of iodinated compounds in analytical chemistry for detecting trace elements Demeyere & Hoste, 1962.
Contrast Agents and Cellular Effects
Silva de Abreu and Fernandes (2021) investigated 2,3,5-triiodobenzoic acid (TIBA), an iodine contrast agent used in X-ray techniques, demonstrating its antitumor activity and the role of reactive oxygen species (ROS) in tumor cells, suggesting potential applications of iodinated compounds in both diagnostic imaging and therapeutic strategies Silva de Abreu & Fernandes, 2021.
Oxidation Methods and Synthetic Applications
Corey and Palani (1995) described the use of o-iodoxybenzoic acid in the selective oxidation of 1,4-diols to lactols, demonstrating a key synthetic application of iodinated benzoic acids in organic chemistry for the efficient transformation of functional groups Corey & Palani, 1995.
Iodinated Compounds in Material Science
Gopan et al. (2021) synthesized a radiopaque compound for X-ray imaging applications, showcasing the high iodine content and potential use in clinical imaging, which underscores the importance of iodinated organic compounds in developing new materials for medical diagnostics Gopan, Susan, Jayadevan, & Joseph, 2021.
Catalytic Activities and Chemical Transformations
Nicolaou et al. (2002) explored the use of o-iodoxybenzoic acid (IBX) as a chemospecific tool for single electron transfer-based oxidation processes, providing valuable insights into the mechanistic aspects of iodine-mediated oxidations and their applicability in organic synthesis Nicolaou, Montagnon, Baran, & Zhong, 2002.
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that benzoic acid derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 5-Iodo-2,4-dimethylbenzoic acid are currently unknown . More research is needed to elucidate the compound’s effects on cellular pathways.
Pharmacokinetics
The compound has a logP value of 1.97 (iLOGP), indicating moderate lipophilicity . This could influence its distribution within the body and its ability to cross biological membranes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Iodo-2,4-dimethylbenzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity .
properties
IUPAC Name |
5-iodo-2,4-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBULVYTZMDVWSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630516 | |
Record name | 5-Iodo-2,4-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
742081-03-4 | |
Record name | 5-Iodo-2,4-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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